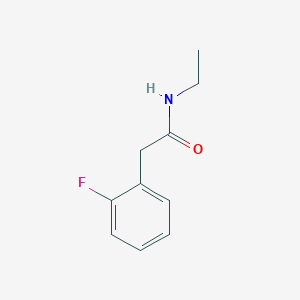

N-ethyl-2-(2-fluorophenyl)acetamide

Description

Properties

IUPAC Name |

N-ethyl-2-(2-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO/c1-2-12-10(13)7-8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZILDGHLRLBXNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CC1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route from N-Ethyl-2-Chloroacetamide

An alternative route involves the displacement of a chloro group in N-ethyl-2-chloroacetamide with a 2-fluorophenyl moiety. This method uses 2-fluorophenylmagnesium bromide in a Grignard reaction or palladium-catalyzed cross-coupling for higher selectivity.

Reaction Scheme:

Critical Parameters

Table 2: Nucleophilic Substitution Reaction Outcomes

| Substrate | Reagent | Catalyst | Yield (%) |

|---|---|---|---|

| N-Ethyl-2-chloroacetamide | 2-Fluorophenylmagnesium bromide | None | 60 |

| N-Ethyl-2-chloroacetamide | 2-Fluorophenylboronic acid | Pd(OAc)₂ | 88 |

Reductive Amination of 2-Fluorophenylacetaldehyde

Two-Step Process

This method first condenses 2-fluorophenylacetaldehyde with ethylamine to form an imine intermediate, followed by reduction using sodium cyanoborohydride or hydrogen gas over a palladium catalyst.

Reaction Scheme:

Advantages and Limitations

-

Selectivity: Sodium cyanoborohydride avoids over-reduction of the aromatic ring.

-

Scale-Up Challenges: Hydrogenation requires high-pressure equipment, limiting industrial applicability.

Industrial-Scale Production Methods

Continuous Flow Reactor Systems

Modern facilities employ continuous flow chemistry to enhance reproducibility and safety. Key features include:

Analytical Characterization and Quality Control

Spectroscopic Validation

Table 3: Key Analytical Parameters

| Technique | Key Peaks/Data | Purity Criteria |

|---|---|---|

| HPLC | Retention time = 8.2 min | ≥99.0% |

| FTIR | 1650 cm⁻¹ (C=O stretch) | Consistent with reference |

Chemical Reactions Analysis

Types of Reactions: N-ethyl-2-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for nucleophilic substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: Compounds with different substituents on the phenyl ring.

Scientific Research Applications

Chemistry: N-ethyl-2-(2-fluorophenyl)acetamide is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and can be used to study reaction mechanisms and pathways.

Biology: In biological research, this compound is used to investigate the effects of fluorinated acetamide derivatives on biological systems. It can be used in studies related to enzyme inhibition, receptor binding, and cellular uptake.

Medicine: The compound has potential applications in the development of pharmaceuticals. Its structure suggests that it could be used as a precursor for drugs targeting neurological diseases, inflammation, and infections.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of N-ethyl-2-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The presence of the fluorine atom enhances the compound’s binding affinity and stability, making it more effective in its biological activity.

Molecular Targets and Pathways:

Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways.

Receptors: It can bind to receptors on the cell surface, modulating signal transduction pathways.

Cellular Pathways: The compound can affect cellular processes such as apoptosis, proliferation, and differentiation.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of N-Ethyl-2-(2-fluorophenyl)acetamide and Related Compounds

Spectroscopic and Physical Properties

Pharmacological and Industrial Relevance

- Pharmaceuticals : Fluorinated acetamides are explored for antiviral activity (e.g., HCV NS3 helicase inhibition in ) . The ethyl group in the target compound may optimize pharmacokinetics.

- Agrochemicals : Chloro- and trifluoromethyl-substituted acetamides () are used as herbicides and pesticides due to their stability and bioactivity .

- Material Science : Formyl and methoxy substituents () enable crosslinking in polymer synthesis .

Q & A

Basic: What synthetic methodologies are used for N-ethyl-2-(2-fluorophenyl)acetamide, and how are reaction conditions optimized?

Answer:

The synthesis of This compound typically involves amide bond formation between a fluorophenylacetic acid derivative and ethylamine. Common methods include:

- Acylation with acetic anhydride: Reacting 2-(2-fluorophenyl)acetic acid with ethylamine in the presence of acetic anhydride under reflux conditions .

- Carbodiimide-mediated coupling: Using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid for nucleophilic attack by ethylamine .

Optimization Strategies:

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent | Dichloromethane or DMF | Enhances solubility |

| Temperature | 0–25°C (for coupling) | Minimizes side reactions |

| Catalyst | Triethylamine (base) | Accelerates reaction rate |

| Reaction Time | 12–24 hours | Ensures completion |

Yield and purity are maximized by controlling moisture (anhydrous conditions) and purification via column chromatography .

Basic: How is the molecular structure of this compound characterized?

Answer:

Structural confirmation relies on spectroscopic and crystallographic techniques:

- NMR Spectroscopy:

- ¹H NMR: Peaks for the ethyl group (δ 1.1–1.3 ppm, triplet; δ 3.2–3.4 ppm, quartet) and fluorophenyl aromatic protons (δ 7.0–7.5 ppm) .

- ¹³C NMR: Carbonyl signal at ~170 ppm; fluorophenyl carbons at 115–160 ppm .

- X-ray Crystallography:

Example Crystallographic Data (Analogous Compound):

| Parameter | Value (from ) |

|---|---|

| Molecular Formula | C₁₂H₁₃ClFNO₂ |

| Space Group | Monoclinic, P2₁/c |

| R1 | 0.045 |

Advanced: How can enzyme inhibition assays be designed to evaluate this compound?

Answer:

Experimental Design:

- Target Selection: Prioritize enzymes with structural homology to targets of related acetamides (e.g., kinases, proteases) .

- Assay Conditions:

- In vitro Kinetics: Use fluorogenic substrates (e.g., 4-nitrophenyl acetate) to monitor hydrolysis inhibition .

- IC₅₀ Determination: Dose-response curves at pH 7.4, 37°C, with 1–100 µM compound concentrations .

Data Interpretation:

| Observation | Implication | Resolution Strategy |

|---|---|---|

| Low activity | Poor target affinity | Modify fluorophenyl substituents |

| Non-linear kinetics | Allosteric binding | Use Hill equation analysis |

Mechanistic studies (e.g., molecular docking) validate interactions with catalytic sites .

Advanced: How can structural data discrepancies in this compound studies be resolved?

Answer:

Discrepancies in crystallographic or spectroscopic data arise from:

- Twinning in Crystals: Use SHELXL’s TWIN command to refine twinned structures. Flack’s x parameter distinguishes enantiomers .

- Dynamic NMR Effects: Variable-temperature NMR resolves conformational exchange broadening .

| Parameter | η (Rogers) | x (Flack) |

|---|---|---|

| Chirality Accuracy | Overestimated | Robust |

| Convergence | Slow | Rapid |

Prefer x for centrosymmetric near-structures to avoid false chirality assignments .

Advanced: How does fluorination impact this compound’s bioactivity?

Answer:

Fluorine enhances:

- Lipophilicity: Increases membrane permeability (log P +0.5 vs. non-fluorinated analogs) .

- Metabolic Stability: Resists oxidative degradation via CYP450 enzymes .

Comparative Bioactivity (Analogous Compounds):

| Compound | IC₅₀ (Enzyme X) | Log P |

|---|---|---|

| N-ethyl-2-phenylacetamide | 25 µM | 1.8 |

| This compound | 12 µM | 2.3 |

Fluorine’s electron-withdrawing effect also strengthens hydrogen bonding with target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.